molecular formula C15H16FO3- B10848829 Fluoro-loxoprofen CAS No. 1241405-00-4

Fluoro-loxoprofen

Cat. No.: B10848829
CAS No.: 1241405-00-4
M. Wt: 263.28 g/mol
InChI Key: YDEVCGCLYOHOIL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro-loxoprofen is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is known for its lower ulcerogenic activity compared to loxoprofen while maintaining similar anti-inflammatory properties . This compound is particularly significant due to its potential to reduce gastrointestinal side effects commonly associated with NSAIDs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro-loxoprofen involves the introduction of a fluorine atom into the loxoprofen molecule. This can be achieved through various fluorination techniques, including electrophilic fluorination and nucleophilic fluorination. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Fluoro-loxoprofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the trans- and cis-alcohol forms of this compound, which are the active metabolites responsible for its pharmacological effects .

Scientific Research Applications

Fluoro-loxoprofen has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of NSAIDs.

    Biology: Investigated for its effects on cellular processes and its potential to reduce inflammation without causing significant gastrointestinal damage.

    Medicine: Explored as a safer alternative to traditional NSAIDs for the treatment of pain and inflammation.

    Industry: Utilized in the development of new pharmaceuticals with improved safety profiles.

Mechanism of Action

Fluoro-loxoprofen acts as a prodrug, which means it is metabolized in the body to its active form. The active metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation . This mechanism helps alleviate symptoms of inflammation while minimizing gastrointestinal side effects.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its lower ulcerogenic activity while maintaining effective anti-inflammatory properties. This makes it a promising candidate for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .

Properties

CAS No.

1241405-00-4

Molecular Formula

C15H16FO3-

Molecular Weight

263.28 g/mol

IUPAC Name

2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoate

InChI

InChI=1S/C15H17FO3/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19)/p-1

InChI Key

YDEVCGCLYOHOIL-UHFFFAOYSA-M

Canonical SMILES

CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.